N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide
Vue d'ensemble
Description
N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide, also known as FPI, is a chemical compound that has gained significant attention in the field of scientific research. FPI is a small molecule inhibitor that targets a specific protein and has shown promising results in various studies.
Mécanisme D'action
N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide targets a specific protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins in the cell. By inhibiting HSP90, N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide disrupts the function of these proteins, leading to cell death in cancer cells and reduced amyloid beta plaque accumulation in Alzheimer's disease.
Biochemical and Physiological Effects:
N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide induces apoptosis (programmed cell death) and inhibits cell proliferation. In Alzheimer's disease, N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide reduces the accumulation of amyloid beta plaques in the brain, which are thought to contribute to the disease progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide is its specificity for HSP90, which reduces the risk of off-target effects. N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide is also relatively easy to synthesize, making it a cost-effective option for research labs. However, N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide has a relatively short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are a number of potential future directions for research on N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide. One area of interest is the development of N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide analogs with improved pharmacokinetic properties. Another area of interest is the use of N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide in combination with other drugs to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanisms of action of N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide and its potential applications in other diseases.
Applications De Recherche Scientifique
N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid beta plaques in the brain.
Propriétés
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c17-14-3-1-12(2-4-14)11-21-10-7-15(20-21)19-16(22)13-5-8-18-9-6-13/h1-10H,11H2,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOVXEHJEDLNEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)NC(=O)C3=CC=NC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.